![molecular formula C19H19N3O4 B7699037 3-methoxy-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide](/img/structure/B7699037.png)
3-methoxy-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MEOB and has been found to have several interesting properties that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. MEOB has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. MEOB has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for the development of anti-cancer drugs. However, one limitation of using MEOB in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 3-methoxy-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One area of research that could be explored is the development of more soluble analogs of this compound. Another area of research could be the study of the mechanism of action of MEOB in greater detail. Additionally, more studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases besides cancer.
Synthesis Methods
The synthesis of 3-methoxy-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves several steps. The starting materials are 2-methoxybenzoic acid, 1,2,4-oxadiazole-5-carboxylic acid, and 2-aminoethyl methacrylate. The first step involves the conversion of 2-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form an intermediate. This intermediate is then reacted with 2-aminoethyl methacrylate to form the final product, this compound.
Scientific Research Applications
3-methoxy-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that MEOB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
3-methoxy-N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(20-18(23)13-7-6-8-14(11-13)24-2)19-21-17(22-26-19)15-9-4-5-10-16(15)25-3/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAVKFSIPICVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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